molecular formula C17H16N8O2 B2759786 2-(1H-1,3-benzodiazol-1-yl)-N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide CAS No. 1797966-05-2

2-(1H-1,3-benzodiazol-1-yl)-N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide

Cat. No.: B2759786
CAS No.: 1797966-05-2
M. Wt: 364.369
InChI Key: LGADSAAPUROGDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-1,3-benzodiazol-1-yl)-N-{2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide is a useful research compound. Its molecular formula is C17H16N8O2 and its molecular weight is 364.369. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis and Applications

Research has shown that compounds with heterocyclic frameworks, similar in complexity to the mentioned compound, are synthesized for various applications, including insecticidal, antimicrobial, and antiulcer activities. These compounds are often explored for their potential as pharmaceutical agents or agrochemical products. For example, a study explored the synthesis of heterocycles incorporating a thiadiazole moiety for potential insecticidal use against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

Pharmacological Potential

Similar compounds have been synthesized and tested for various pharmacological activities, including as histamine H2-receptor antagonists for antiulcer activities (Katsura et al., 1992), and as potential probes for studying receptors using imaging techniques (Katsifis et al., 2000).

Antimicrobial Activity

The synthesis of benzimidazole derivatives has been linked to antimicrobial activity against a range of pathogens. This suggests that similar compounds could be valuable in developing new antimicrobial agents (Turan-Zitouni et al., 2007).

Molecular Design for Enhanced Solubility and Absorption

In the context of pharmaceutical development, the structural modification of benzimidazole compounds has been explored to enhance aqueous solubility and oral absorption, indicating the importance of molecular design in developing effective drug candidates (Shibuya et al., 2018).

Properties

IUPAC Name

2-(benzimidazol-1-yl)-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N8O2/c26-16(9-23-12-20-13-3-1-2-4-14(13)23)19-7-8-24-17(27)6-5-15(22-24)25-11-18-10-21-25/h1-6,10-12H,7-9H2,(H,19,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGADSAAPUROGDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC(=O)NCCN3C(=O)C=CC(=N3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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